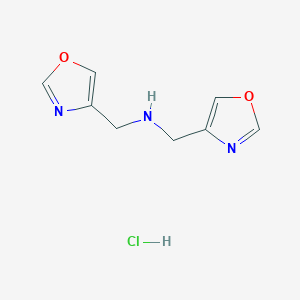
Bis(oxazol-4-ylmethyl)amine hydrochloride
Descripción general
Descripción
Bis(oxazol-4-ylmethyl)amine hydrochloride is a compound that can be associated with a variety of chemical reactions and syntheses. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related bis(oxazoline) compounds and their derivatives. These papers explore the synthesis and applications of bis(oxazoline) complexes, dithiazolidine derivatives, triazolyl derivatives, and other heterocyclic compounds that share structural similarities with bis(oxazol-4-ylmethyl)amine hydrochloride .
Synthesis Analysis
The synthesis of bis(oxazoline) and related compounds is a topic of interest in several papers. For instance, CuI/bis(oxazoline)-catalyzed reactions are used to achieve highly functionalized dihydropyridines with excellent enantioselectivity . Another approach involves the synthesis of bis(amine anhydride)s through palladium-catalyzed amination, which is a method that could potentially be adapted for the synthesis of bis(oxazol-4-ylmethyl)amine hydrochloride . Additionally, the synthesis of N,N-bis(triazol-1-ylmethyl)amines through condensation reactions offers a parallel to the potential synthetic routes for bis(oxazol-4-ylmethyl)amine hydrochloride .
Molecular Structure Analysis
The molecular structure of bis(oxazol-4-ylmethyl)amine hydrochloride can be inferred from studies on similar compounds. For example, the X-ray crystallography structure of N,N-bis(triazol-1-ylmethyl)amines provides insights into the potential geometry and electronic structure of bis(oxazol-4-ylmethyl)amine hydrochloride . The structure of bis(oxazoline) derivatives, as discussed in the papers, can also give clues about the steric and electronic environment around the oxazoline rings .
Chemical Reactions Analysis
The chemical reactivity of bis(oxazoline) and related compounds is diverse. The papers describe various reactions, such as the nucleophilic ring opening of oxazolone derivatives , the selective synthesis of azo- and azoxyfurazan derivatives , and the formation of triazoles from reactions with primary amines . These reactions highlight the potential reactivity of bis(oxazol-4-ylmethyl)amine hydrochloride in forming new bonds and undergoing transformation into other heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(oxazol-4-ylmethyl)amine hydrochloride can be extrapolated from related compounds. For instance, the solubility and thermal properties of polymers derived from bis(amine anhydride)s suggest that bis(oxazol-4-ylmethyl)amine hydrochloride may also exhibit good solubility and thermal stability . The energetic properties of bis(triazolyl) derivatives, as characterized by DSC and other spectroscopic methods, provide a basis for understanding the stability and reactivity of bis(oxazol-4-ylmethyl)amine hydrochloride .
Aplicaciones Científicas De Investigación
Catalysis Applications
Bis(oxazole) ligands have been synthesized from isophthaloyl dichlorides and shown to be extremely effective as pincer palladium complexes in Suzuki-Miyaura cross-coupling reactions. These complexes facilitate the synthesis of biaryls under aerobic conditions with high turnover numbers and frequencies, indicating the potential for Bis(oxazol-4-ylmethyl)amine hydrochloride in catalytic processes (Luo, Eibauer, & Reiser, 2007).
Ligand for Metal Complexes
Bis(oxazol-4-ylmethyl)amine derivatives have been utilized as ligands to create novel metal-organic frameworks (MOFs). These MOFs demonstrate varied structural and functional properties based on the metal ions and counteranions used. Such applications suggest the versatility of Bis(oxazol-4-ylmethyl)amine hydrochloride in developing materials with potential uses in gas storage, separation, and catalysis (Zhang et al., 2014).
Synthesis of Heterocyclic Compounds
Research has explored the synthesis of new heterocyclic compounds using bis(oxazol-4-ylmethyl)amine hydrochloride. These compounds have applications in pharmaceuticals and materials science. For instance, the development of new oxindole derivatives containing oxazolidin-2-one showcases the potential of Bis(oxazol-4-ylmethyl)amine hydrochloride in creating novel molecules with specific properties (Essassi, Alsubari, & Bouhfid, 2009).
Propiedades
IUPAC Name |
1-(1,3-oxazol-4-yl)-N-(1,3-oxazol-4-ylmethyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2.ClH/c1(7-3-12-5-10-7)9-2-8-4-13-6-11-8;/h3-6,9H,1-2H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAQNZBUGHEETD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)CNCC2=COC=N2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(oxazol-4-ylmethyl)amine hydrochloride | |
CAS RN |
1646152-51-3 | |
| Record name | 4-Oxazolemethanamine, N-(4-oxazolylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1646152-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



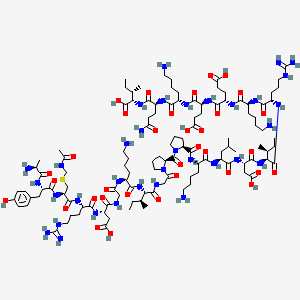
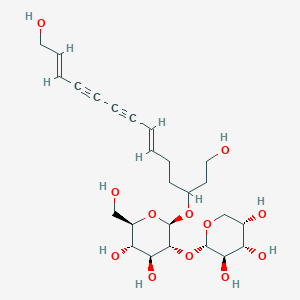

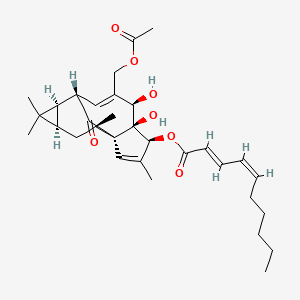
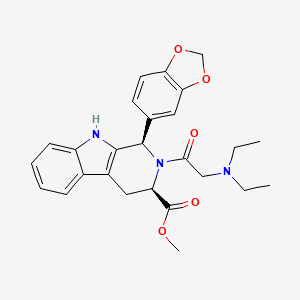

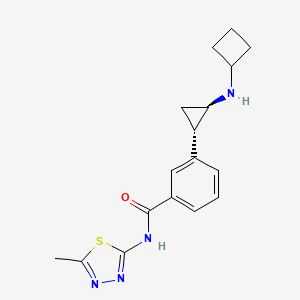
![(E)-But-2-enedioic acid;3-[(1R,2S)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B3028096.png)
![(1R,3S,4R,5R,6S)-4-Methyl-1,4,6-tris(3-methylbut-2-enyl)-5-(3-methyl-2-oxobutanoyl)-3-(4-methylpent-3-enyl)-7-oxabicyclo[4.2.1]nonane-8,9-dione](/img/structure/B3028097.png)
![1-Oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B3028105.png)
![Tert-butyl [trans-3-aminocyclohexyl]carbamate hcl](/img/structure/B3028106.png)
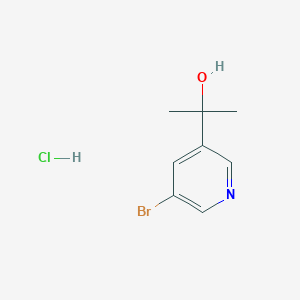
![4-Bromo-spiro[9H-fluorene-9,9'-[9H]xanthene]](/img/structure/B3028109.png)
